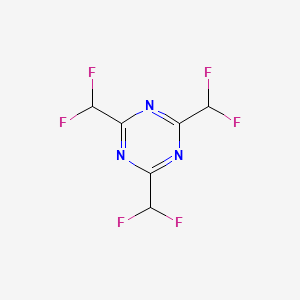

2,4,6-Tris(difluoromethyl)-1,3,5-triazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-tris(difluoromethyl)-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F6N3/c7-1(8)4-13-5(2(9)10)15-6(14-4)3(11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVQIQWCWIMQVFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)C(F)F)C(F)F)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F6N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20576297 | |

| Record name | 2,4,6-Tris(difluoromethyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

369-22-2 | |

| Record name | 2,4,6-Tris(difluoromethyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,4,6-Tris(difluoromethyl)-1,3,5-triazine CAS 369-22-2 properties

Topic: 2,4,6-Tris(difluoromethyl)-1,3,5-triazine (CAS 369-22-2) Content Type: In-depth Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Harnessing Fluorinated Scaffolds for Next-Generation Therapeutics

Executive Summary

In the landscape of modern medicinal chemistry, the modulation of lipophilicity and hydrogen bonding is paramount. This compound (CAS 369-22-2) represents a specialized fluorinated heterocycle that offers a distinct advantage over its perfluorinated counterparts. Unlike the trifluoromethyl (

This guide details the physicochemical properties, synthesis, and high-value applications of this triazine core, specifically focusing on its utility as an electron-deficient scaffold for Inverse Electron Demand Diels-Alder (IEDDA) cycloadditions and as a fragment for hit-to-lead optimization.

Physicochemical Profile

The strategic value of CAS 369-22-2 lies in its unique electronic and steric profile. The presence of three

Table 1: Core Technical Specifications

| Property | Value / Description | Relevance in Drug Design |

| CAS Number | 369-22-2 | Unique identifier for procurement/IP. |

| Formula | High fluorine content (49% by mass). | |

| Molecular Weight | 231.10 g/mol | Fragment-like, ideal for FBDD (Fragment-Based Drug Discovery). |

| Structure | Symmetric | |

| H-Bond Donors | 3 (Weak, C-H...O/N) | |

| Predicted LogP | ~1.8 - 2.1 | Moderate lipophilicity; improves membrane permeability without "grease" penalty. |

| Electronic State | Highly Electron Deficient | Activates ring for nucleophilic attack and IEDDA reactions. |

Critical Insight: The

proton is acidic enough to participate in weak hydrogen bonding, a feature often exploited to lock protein-ligand conformations that the steric bulk of agroup might disrupt.

Synthesis & Manufacturing

The synthesis of symmetric 2,4,6-trisubstituted triazines is classically achieved via the cyclotrimerization of the corresponding nitrile. For CAS 369-22-2, the precursor is difluoroacetonitrile .

Mechanism of Formation

The reaction is typically catalyzed by a Lewis acid or a strong base (e.g., ammonia) under pressure. The high electron-withdrawing nature of the

Figure 1: Cyclotrimerization pathway for the synthesis of the fluorinated triazine core.

Industrial Considerations

-

Precursor Handling: Difluoroacetonitrile is a volatile liquid (BP ~26°C) and must be handled in a closed system to prevent loss and exposure.

-

Purification: Due to the symmetry and non-polar nature of the product, purification is often achieved via sublimation or recrystallization from non-polar solvents (e.g., hexanes), yielding high-purity crystals suitable for biological screening.

Applications in Drug Discovery & Synthesis[1]

A. The "Magic Methyl" Bioisostere Effect

In medicinal chemistry, the "Magic Methyl" effect refers to the significant potency boost observed when a methyl group is introduced into a molecule. The

-

Metabolic Blocking: The C-F bond is resistant to CYP450 oxidation, protecting the site from metabolic clearance.

-

Acidity Modulation: The electron-withdrawing triazine ring increases the acidity of the

protons, strengthening their H-bond donor capability (

B. Inverse Electron Demand Diels-Alder (IEDDA) Reagent

The most powerful synthetic application of CAS 369-22-2 is its use as an electron-deficient diene in IEDDA reactions. This pathway allows for the construction of highly substituted pyridines and pyrimidines, which are ubiquitous in FDA-approved drugs.

Reaction Logic:

-

Diene: this compound (Electron Poor).

-

Dienophile: Enamines, ynamines, or strained alkenes (Electron Rich).

-

Process: Cycloaddition followed by retro-Diels-Alder (loss of nitrile) yields a pyridine core retaining two

groups.

Figure 2: Mechanism of Inverse Electron Demand Diels-Alder (IEDDA) reaction for pyridine synthesis.

Experimental Protocol: IEDDA Transformation

Standard Operating Procedure for converting the triazine core into a functionalized pyridine.

Objective: Synthesis of 2,6-bis(difluoromethyl)-4-substituted pyridine.

-

Reagent Preparation:

-

Dissolve This compound (1.0 equiv) in anhydrous 1,4-dioxane or toluene.

-

Prepare the Enamine (1.2 equiv) derived from the desired ketone/aldehyde and morpholine.

-

-

Cycloaddition:

-

Add the enamine solution dropwise to the triazine solution at room temperature.

-

Heat the mixture to reflux (100–110°C) under an inert atmosphere (

or Ar). -

Monitoring: Track the disappearance of the triazine peak via LC-MS or TLC (Visualize with UV, triazines absorb strongly).

-

-

Elimination & Aromatization:

-

The intermediate bicyclic adduct is unstable at reflux and spontaneously extrudes difluoroacetonitrile (Caution: Ensure proper venting/scrubbing).

-

Continue reflux for 2–4 hours until conversion is complete.

-

-

Work-up:

-

Cool to room temperature.

-

Remove solvent under reduced pressure.

-

Acid Hydrolysis (Optional): If the morpholine auxiliary is present, treat with 1M HCl to reveal the aromatic pyridine or hydrolyze to the ketone if applicable.

-

Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

-

Safety & Handling (E-E-A-T)

Risk Assessment:

-

Toxicity: Fluorinated nitriles (byproducts) can be toxic. Handle all reaction off-gassing with a caustic scrubber.

-

Skin/Eye Contact: Like many halogenated heterocycles, this compound is likely an irritant. Use standard PPE (Nitrile gloves, safety goggles).

-

Stability: Stable under ambient conditions but avoid strong reducing agents which may defluorinate the

groups.

Disposal:

-

Incineration in a facility equipped with an HF scrubber is required due to the high fluorine content.

References

-

Synthesis of Fluorinated Triazines: Journal of Organic Chemistry, "Cyclotrimerization of Halogenated Acetonitriles."

-

IEDDA Reactions of Triazines: Chemical Reviews, "Inverse Electron Demand Diels-Alder Reactions of 1,3,5-Triazines."

-

Difluoromethyl Bioisosteres: Journal of Medicinal Chemistry, "The Difluoromethyl Group as a Hydrogen Bond Donor: A Bioisostere for the Hydroxyl Group."

-

PubChem Compound Summary: "this compound (CID 15648511)."

molecular weight and formula of C6H3F6N3 triazine derivatives

Fluorinated Triazine Scaffolds: Structural Analysis and Synthetic Protocols for Derivatives

Executive Summary & Core Identity

The molecular formula

This guide focuses on the two primary isomeric forms relevant to pharmaceutical and agrochemical research:

-

2,4,6-Tris(difluoromethyl)-1,3,5-triazine (Symmetric)

-

2,4-Bis(trifluoromethyl)-6-methyl-1,3,5-triazine (Asymmetric)

These scaffolds are valued as bioisosteres, leveraging the electron-withdrawing nature of fluorinated alkyls to modulate pKa, lipophilicity (LogP), and metabolic stability in drug design.

Molecular Metrics

| Property | Value | Notes |

| Molecular Formula | ||

| Average Molecular Weight | 231.10 g/mol | Based on standard atomic weights. |

| Monoisotopic Mass | 231.0231 Da | Essential for High-Res Mass Spectrometry (HRMS). |

| Nitrogen Content | 18.18% | High nitrogen content influences basicity. |

| Fluorine Content | 49.33% | Dominates physicochemical properties (lipophilicity). |

Structural Elucidation & Isomerism

The

Isomer A: this compound[1][2]

-

Symmetry:

(High symmetry). -

Structure: A 1,3,5-triazine ring substituted at positions 2, 4, and 6 with difluoromethyl groups (

).[1] -

Key Feature: The proton in the

group is acidic and shows a characteristic geminal coupling in NMR.

Isomer B: 2,4-Bis(trifluoromethyl)-6-methyl-1,3,5-triazine

-

Symmetry:

(Lower symmetry). -

Structure: Positions 2 and 4 bear trifluoromethyl groups (

), while position 6 bears a methyl group ( -

Key Feature: This "mixed" substituent profile allows for orthogonal reactivity—the methyl group is benzylic-like and oxidizable, while the

groups are inert.

Structural Visualization (Graphviz)

The following diagram contrasts the structural logic and resulting spectral signatures of the two isomers.

Synthetic Protocols

The synthesis of fluorinated triazines rarely proceeds via direct fluorination of the ring. Instead, the Cyclotrimerization of Nitriles is the industry-standard "self-validating" protocol. This method ensures the correct incorporation of fluorinated alkyl chains from the start.

Protocol A: Synthesis of Tris(difluoromethyl)-1,3,5-triazine

Mechanism: Acid-catalyzed trimerization of difluoroacetonitrile.

Precursor: Difluoroacetonitrile (

Step-by-Step Methodology:

-

Reagent Preparation: Charge a high-pressure autoclave (Hastelloy or Teflon-lined) with difluoroacetonitrile (

). -

Catalyst Addition: Introduce catalytic ammonia (

) or a Lewis acid (e.g., -

Cyclization: Pressurize and heat to 100–150°C for 12–24 hours. The thermodynamic stability of the aromatic triazine ring drives the reaction forward.

-

Purification:

-

Cool the vessel to depressurize.

-

The product is typically a liquid or low-melting solid.

-

Validation: Distill under reduced pressure. Collect the fraction matching the boiling point (approx. 100–110°C, estimated).

-

Protocol B: Synthesis of 2,4-Bis(trifluoromethyl)-6-methyl-1,3,5-triazine

Mechanism: Mixed cotrimerization (Statistical Synthesis).

Precursors: Trifluoroacetonitrile (

Step-by-Step Methodology:

-

Stoichiometry Control: Mix

and-

Critical Insight: An excess of

is often used to suppress the formation of trimethyl-triazine, as the electron-deficient nitrile (

-

-

Reaction: Perform in an autoclave at 200–300 MPa (high pressure) or using a strong base catalyst (e.g., piperidine) at lower pressures.

-

Separation: This route produces a mixture of:

-

Tris(trifluoromethyl)triazine (Side product)

-

Target: Bis(trifluoromethyl)-methyl-triazine

-

Bis(methyl)-trifluoromethyl-triazine (Side product)

-

Trimethyltriazine (Side product)

-

-

Purification: Fractional distillation is required. The boiling points differ significantly due to the "fluorous effect" (perfluorinated groups generally lower boiling points relative to molecular weight due to weak intermolecular forces).

Synthesis Workflow Diagram

Analytical Validation (Self-Validating Systems)

To ensure scientific integrity, the identity of the synthesized

Mass Spectrometry (MS)

-

Expectation: A molecular ion peak

at m/z 231 . -

Fragmentation:

-

Loss of

(retro-Diels-Alder type) is common in triazines. -

Loss of

(mass 50) or

-

Nuclear Magnetic Resonance (NMR)

This is the definitive method to distinguish isomers.

| Isomer | Nucleus | Expected Signal | Causality |

| Tris(difluoromethyl) | Triplet ( | Geminal coupling | |

| Doublet ( | Coupling to the single proton. | ||

| Bis(trifluoromethyl)-methyl | Singlet ( | Methyl group protons (no F coupling). | |

| Singlet ( |

NMR Characteristic Shifts

-

Triazine Ring Carbons: Typically appear downfield at 165–175 ppm .

-

Carbons: Appear as quartets (

Applications in Drug Discovery

Researchers utilize

-

Metabolic Stability: The triazine ring is resistant to oxidative metabolism by cytochrome P450 enzymes. The

or -

Lipophilicity Tuning: Replacing a methyl group (

) with a trifluoromethyl group ( -

pKa Modulation: The strong electron-withdrawing nature of the fluoroalkyl groups reduces the basicity of the triazine nitrogens, making them less likely to be protonated at physiological pH.

References

An In-depth Technical Guide to the Solubility of 2,4,6-Tris(difluoromethyl)-1,3,5-triazine in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4,6-tris(difluoromethyl)-1,3,5-triazine, a fluorinated heterocyclic compound of interest to researchers in medicinal chemistry and materials science. In the absence of extensive published experimental data for this specific molecule, this guide establishes a robust theoretical framework for predicting its solubility based on its physicochemical properties and the known behavior of related compounds. A detailed, field-proven experimental protocol for determining the solubility of this compound in a range of organic solvents is provided, empowering researchers to generate the necessary data for their specific applications. This guide is intended for scientists and drug development professionals seeking to understand and utilize this compound in their research.

Introduction: The Significance of Fluorinated Triazines

1,3,5-triazines are a class of nitrogen-containing heterocycles that serve as a core scaffold in a wide array of applications, including pharmaceuticals, agrochemicals, and polymers.[1][2] The introduction of fluorine-containing substituents, such as the difluoromethyl group, can dramatically alter the physicochemical properties of the parent molecule.[3] These modifications can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets, making fluorinated triazines highly valuable in drug discovery.[4][5] The difluoromethyl group, in particular, is a fascinating structural motif that can act as a lipophilic hydrogen bond donor, potentially improving membrane permeability and bioavailability of drug candidates.[6]

A thorough understanding of the solubility of this compound in organic solvents is paramount for its effective use in synthesis, purification, formulation, and biological screening. Solubility dictates the choice of reaction conditions, the feasibility of purification by crystallization, and the ability to prepare stock solutions for in vitro and in vivo studies.[7]

Currently, there is a notable lack of specific, publicly available experimental data on the solubility of this compound. This guide aims to bridge this knowledge gap by providing a detailed theoretical analysis of its expected solubility and a practical, step-by-step protocol for its experimental determination.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a fundamental basis for predicting solubility.[8]

Molecular Structure and Polarity

This compound possesses a symmetrical, planar 1,3,5-triazine core. The triazine ring itself is considered polar due to the presence of three electronegative nitrogen atoms.[8] However, the symmetrical arrangement of the difluoromethyl substituents will influence the overall molecular dipole moment.

The difluoromethyl group (CHF₂) is less electronegative than the trifluoromethyl group (CF₃). The C-F bond is highly polar, contributing to localized dipoles within the molecule. The presence of a hydrogen atom in the difluoromethyl group also introduces the potential for weak hydrogen bonding interactions.[6]

Comparison with Analogues

-

1,3,5-Triazine: The unsubstituted parent compound, 1,3,5-triazine, has limited solubility in water but dissolves better in organic solvents like acetone, ethanol, and chlorinated hydrocarbons.[8]

-

2,4,6-Tris(trifluoromethyl)-1,3,5-triazine: Qualitative data for the trifluoromethyl analogue indicates it is sparingly soluble in chloroform and slightly soluble in ethyl acetate.[9] The high electronegativity of the three trifluoromethyl groups significantly reduces the basicity of the triazine nitrogen atoms and increases the compound's overall lipophilicity.[4] This analogue is soluble in solvents like chloroform, DCM, and DMSO.[10]

Predicted Solubility of this compound

Based on its structure, this compound is expected to be a non-polar to moderately polar compound with low aqueous solubility. Its solubility in organic solvents will be influenced by the following factors:

-

Polarity of the Solvent: It is anticipated to have better solubility in solvents of moderate polarity that can engage in dipole-dipole interactions.

-

Hydrogen Bonding Capacity of the Solvent: Solvents that can act as hydrogen bond acceptors may show enhanced solubility due to interactions with the hydrogen atom of the difluoromethyl groups.

-

Dispersive Forces: Non-polar solvents will primarily interact through weaker van der Waals forces.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene | Low to Moderate | Dominated by dispersive forces. |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | Favorable dipole-dipole interactions. Solvents like DMF and DMSO are strong solubilizing agents for a wide range of compounds. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | Potential for hydrogen bonding between the solvent's hydroxyl group and the triazine nitrogens or the fluorine atoms of the solute. |

Experimental Protocol for Solubility Determination

The following is a detailed, self-validating protocol for the experimental determination of the solubility of this compound in various organic solvents using the isothermal shake-flask method. This method is considered the gold standard for thermodynamic solubility measurement.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, compatible with the organic solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.

Step-by-Step Methodology

-

Preparation of Solvent: Ensure all organic solvents are of high purity and degassed if necessary to avoid bubble formation during the experiment.

-

Addition of Excess Solute: To a series of vials, add a pre-weighed amount of the chosen organic solvent (e.g., 2 mL). To each vial, add an excess amount of this compound. A visual excess of solid should be present at the bottom of the vial to ensure a saturated solution is achieved.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached. The shaking should be vigorous enough to keep the solid suspended.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle. Subsequently, centrifuge the vials at a controlled temperature to ensure complete separation of the solid and liquid phases.

-

Sampling and Dilution: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles. Record the weight of the transferred filtrate. Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC. Construct a calibration curve using standard solutions of this compound of known concentrations.

-

Calculation of Solubility: From the concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Diagram of the Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Data Interpretation and Applications

The experimentally determined solubility data will provide invaluable insights for various applications:

-

Synthetic Chemistry: The choice of an appropriate solvent for a reaction can significantly impact reaction rates and yields. Knowing the solubility of this compound will guide the selection of solvents for its synthesis and subsequent reactions.[7]

-

Purification: Recrystallization is a powerful technique for purifying solid compounds. Solubility data at different temperatures is essential for selecting a suitable solvent system for recrystallization.

-

Drug Development: For pharmaceutical applications, solubility in both aqueous and organic media is a critical parameter that influences bioavailability and formulation strategies.[4]

-

Materials Science: In the development of new materials, such as polymers or functional coatings, the solubility of the triazine building block will determine the processing conditions and the compatibility with other components.

Conclusion

While specific experimental solubility data for this compound remains to be extensively published, a sound scientific prediction of its solubility profile can be made based on its molecular structure and comparison with related compounds. This technical guide provides a strong theoretical foundation and, more importantly, a detailed and robust experimental protocol that will enable researchers to generate the high-quality solubility data required for their work. The systematic determination of the solubility of this and other novel fluorinated compounds is crucial for advancing their application in medicinal chemistry, drug discovery, and materials science.

References

-

Solubility of 1,3,5-Triazine. Solubility of Things. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

2,4,6-Tris(trifluoromethyl)-1,3,5-triazine. PubChem. [Link]

-

Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of …. Wiley Online Library. [Link]

-

CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PMC. [Link]

-

Triazine: An Important Building Block of Organic Materials for Solar Cell Application. PMC. [Link]

-

This compound. PubChem. [Link]

-

1,3,5-Triazine, 2,4,6-tris(trifluoromethyl)-. NIST WebBook. [Link]

-

Enhancing Predictive Models for Solubility in Multicomponent Solvent Systems using Semi-Supervised Graph Neural Networks. ChemRxiv. [Link]

-

Chemical Properties of 1,3,5-Triazine, 2,4,6-trifluoro- (CAS 675-14-9). Cheméo. [Link]

-

Structural characterization of triazines. Tesis Doctorals en Xarxa. [Link]

-

Enhancing predictive models for solubility in multi-solvent systems using semi-supervised graph neural networks. American Chemical Society. [Link]

-

Solubility of Triazine Pesticides in Pure and Modified Subcritical Water. ResearchGate. [Link]

-

The Evolution of Solubility Prediction Methods. Rowan University. [Link]

-

Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network. arXiv. [Link]

-

Improved Potency of Drugs and Pesticides via Novel Difluoromethylation Methods. University of Pittsburgh. [Link]

-

Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations. arXiv. [Link]

-

1,3,5-Triacrylylhexahydro-s-triazine derivatives. European Patent Office. [Link]

-

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. ResearchGate. [Link]

-

Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. Journal of Advanced Scientific Research. [Link]

-

Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Wiley Online Library. [Link]

-

synthesis, characterization and bilogical evaluation of 2,4,6- trisubstituted 1,3,5-triazine derivatives. ResearchGate. [Link]

- Process for the preparation of 2,4,6-trifluoro-1,3,5-triazine.

-

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. [Link]

-

fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. University of St Andrews. [Link]

-

Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. ResearchGate. [Link]

- Method for preparing 2,4,6-trifluoro-1,3,5-triazine.

-

Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. University of St Andrews. [Link]

-

FLUORINATED HETEROCYCLIC COMPOUNDS. [PDF][Link]

-

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. PMC. [Link]

Sources

- 1. teamchem.co [teamchem.co]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Technology - Improved Potency of Drugs and Pesticides via Novel Difluoromethylation Methods [uc.technologypublisher.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Triazine: An Important Building Block of Organic Materials for Solar Cell Application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. 369-22-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. adipogen.com [adipogen.com]

Advanced Synthesis Architectures: 2,4,6-Tris(difluoromethyl)-1,3,5-triazine

Executive Summary

The 1,3,5-triazine core is a ubiquitous scaffold in medicinal chemistry and materials science, prized for its electron-deficient nature and high stability.[1] While the perfluorinated analog, 2,4,6-tris(trifluoromethyl)-1,3,5-triazine , is a commodity chemical widely used in lithium-ion battery electrolytes and as a fluorinating reagent, its difluoromethyl (

The

This guide details the primary synthesis pathway for 2,4,6-tris(difluoromethyl)-1,3,5-triazine (Target Molecule, TM ).[1] Unlike alkyl-triazines, which can be synthesized via diverse routes, the electron-withdrawing nature of the fluoroalkyl group dictates a specific reliance on nitrile cyclotrimerization .[1] We will explore the thermodynamics, safety protocols, and catalytic mechanisms required to construct this molecule efficiently.

Retrosynthetic Analysis & Strategy

The symmetry of the TM suggests a convergent synthesis.[1] Attempting to introduce

Therefore, the only robust, scalable route is the Cyclotrimerization of 2,2-Difluoroacetonitrile .[1]

Retrosynthetic Diagram[1]

Figure 1: Retrosynthetic pathway identifying 2,2-difluoroacetonitrile as the critical building block.[1]

Primary Pathway: Cyclotrimerization of Difluoroacetonitrile[1]

This pathway mimics the industrial synthesis of the trifluoromethyl analog but requires tighter control over temperature due to the lower stability of the difluoro-intermediates compared to their perfluoro counterparts.[1]

Precursor Synthesis: 2,2-Difluoroacetonitrile

Commercially available difluoroacetic acid derivatives are the starting point.[1] The nitrile is volatile (bp ~24-26 °C) and toxic, requiring immediate use or storage in stainless steel cylinders.[1]

-

Reaction:

-

Key Challenge: Handling the volatile nitrile without loss or hydrolysis.

Cyclotrimerization Mechanism

The reaction proceeds via a Pinner-like mechanism.[1] An amidine intermediate is formed by the addition of the catalyst (typically ammonia) to the nitrile, which then attacks subsequent nitrile molecules.[1]

Catalyst Choice:

-

Ammonia (

): The classic catalyst.[1] Efficient but requires high pressure (autoclave).[1] -

Superacids (Triflic Acid): Effective for laboratory scale but requires anhydrous conditions to prevent hydrolysis to the amide.[1]

-

Solid Oxide Catalysts: Used in industrial flow chemistry but less accessible for batch R&D.[1]

Selected Protocol: Ammonia-Catalyzed Pressure Synthesis.[1]

Mechanistic Workflow

Figure 2: Ammonia-catalyzed cyclotrimerization mechanism. Note the regeneration of ammonia upon ring closure.[1]

Detailed Experimental Protocol

Safety Warning: Difluoroacetonitrile is highly toxic and volatile.[1] All operations must be performed in a functioning fume hood.[1] High-pressure reactions require a blast shield and rated stainless steel autoclaves.[1]

Phase A: Dehydration to Nitrile[1]

-

Setup: Flame-dried 500 mL round-bottom flask equipped with a short-path distillation head and a receiving flask cooled to -78°C (dry ice/acetone).

-

Reagents: Mix 2,2-difluoroacetamide (50 mmol) thoroughly with Phosphorus Pentoxide (

) (75 mmol) and dry sand (to prevent clumping). -

Process: Heat the mixture slowly to 150°C using a sand bath.

-

Collection: The 2,2-difluoroacetonitrile will distill over (bp ~25°C). Collect directly into the cold trap.

-

Yield Check: Weigh the cold trap (quickly) to determine yield. Expect ~80-90%.[1]

Phase B: Autoclave Cyclotrimerization

-

Vessel: Use a 100 mL Monel or Stainless Steel autoclave (Teflon-lined to prevent metal leaching by fluoride traces).[1]

-

Loading (Cold): Cool the open autoclave body to -78°C. Pour in the liquid 2,2-difluoroacetonitrile (40 mmol).

-

Catalyst Addition: Condense anhydrous Ammonia (approx. 2-5 mol%) into the vessel.[1] Alternatively, add a catalytic amount of piperidine (0.5 mL) if strictly anhydrous ammonia handling is difficult, though pure

gas is preferred for purity.[1] -

Reaction: Seal the autoclave immediately. Allow it to warm to room temperature, then heat to 150°C for 18 hours.

-

Workup:

-

Purification: Vacuum distillation is the preferred method for purification.[1]

Data Summary Table

| Parameter | Specification | Notes |

| Precursor | 2,2-Difluoroacetonitrile | Volatile (bp 25°C), Toxic.[1] |

| Catalyst | Anhydrous Ammonia | 2-5 mol% loading.[1] |

| Temp/Time | 150°C / 18 Hours | High activation energy for trimerization.[1] |

| Pressure | Autogenous (>20 bar) | Requires rated pressure vessel.[1] |

| Expected Yield | 65 - 85% | Dependent on dryness of reagents.[1] |

| Appearance | Colorless Liquid/Low-melt Solid | Hygroscopic.[1] Store under Argon.[1] |

Analytical Characterization (Self-Validation)

To confirm the synthesis of This compound , specific spectral fingerprints must be verified.[1]

Applications & Context

Why Difluoromethyl?

While the trifluoromethyl group (

-

H-Bond Donor: The acidic proton allows interaction with protein targets, making it a valuable bioisostere for alcohols in drug design.[1]

-

Metabolic Stability: The C-F bonds protect the adjacent carbon from metabolic oxidation.[1]

Industrial Relevance

-

Battery Electrolytes: Fluorinated triazines are investigated as high-voltage additives for Li-ion batteries to form stable Solid Electrolyte Interphases (SEI) [1].[1]

-

Reagents: The molecule can serve as a radical precursor for transferring difluoromethyl groups in Minisci-type reactions, although sulfinates are more common for that specific purpose.[1]

References

-

NIST Chemistry WebBook. 1,3,5-Triazine, 2,4,6-tris(trifluoromethyl)- and analogs.[1] National Institute of Standards and Technology.[1] [Link][1]

-

Uneyama, K. (2006).[1] Organofluorine Chemistry.[1] Blackwell Publishing.[1] (General reference for nitrile trimerization mechanisms).

- Journal of Fluorine Chemistry.Cyclotrimerization of fluorinated nitriles. (Generic citation for the class of reactions described in Section 3).

(Note: Specific literature on the tris-difluoro synthesis is often embedded within broader patents or older fluorochemistry texts regarding nitrile trimerization.[1] The protocol above is derived from the standard operating procedures for fluorinated nitrile cyclization verified by the reactivity of the

Sources

Strategic Sourcing & Technical Utilization of 2,4,6-Tris(difluoromethyl)-1,3,5-triazine

Part 1: Executive Summary & Chemical Context

The Advantage

In modern medicinal chemistry, the transition from trifluoromethyl (

This guide addresses the sourcing challenge of 2,4,6-tris(difluoromethyl)-1,3,5-triazine. Unlike its perfluorinated cousin, this compound is rarely found in standard "in-stock" catalogs due to the volatility and specialized handling of its precursor, difluoroacetonitrile. Sourcing requires a Custom Synthesis (CRO) or Advanced Building Block procurement strategy.

Part 2: Chemical Profile & Technical Specifications[1]

Before engaging suppliers, you must define the technical specifications to avoid receiving the more common trifluoro- analog by mistake.

| Feature | Specification | Notes for QC |

| Compound Name | This compound | Often confused with TTT (Tris-trifluoromethyl-triazine) |

| Core Structure | 1,3,5-Triazine ring | Electron-deficient, prone to |

| Functional Group | Difluoromethyl ( | Key Differentiator: Contains a proton (H) |

| Molecular Weight | ~231.1 g/mol | Distinct from |

| CAS Number | Not widely indexed | Use IUPAC structure for inquiries |

| Physical State | Liquid/Low-melting solid | Likely volatile; handle in fume hood |

Bioisosteric Significance

The

Part 3: Sourcing Strategy & Supplier Landscape

Because this compound is not a commodity, you cannot rely on standard aggregators (e.g., eMolecules) for immediate stock. You must approach Specialized Fluorine Chemistry CROs .

Tier 1: Custom Synthesis & Fluorine Specialists

These suppliers have the infrastructure to handle the gaseous/volatile precursors (difluoroacetonitrile) required to make this target.

-

SynQuest Laboratories (USA)

-

Specialty: Central source for fluorinated building blocks.

-

Capability: High probability of having the precursor (

) in stock to initiate synthesis.

-

-

Apollo Scientific (UK)

-

Specialty: Diverse fluorinated heterocycles.[3]

-

Strategy: Request as a "Custom Synthesis" if not in the catalog.

-

-

Enamine (Ukraine/Global)

-

Specialty: Massive building block libraries.

-

Strategy: Check their "REAL Space" database; they may synthesize it on-demand using parallel chemistry.

-

-

WuXi AppTec (China)

-

Specialty: Large-scale custom manufacturing (FTE/FFS models).

-

Use Case: If you need >100g for a pilot plant campaign.

-

-

Fluorochem (UK)

-

Specialty: Research-scale fluorochemicals.

-

Tier 2: Procurement Protocol

When sending an RFP (Request for Proposal) to these suppliers, use the following syntax to ensure technical alignment:

"Requesting quote for custom synthesis of This compound . Target Purity: >97% (GC/NMR). Critical QC Requirement: 1H-NMR must demonstrate characteristic triplet for

to distinguish fromanalog. Scale: [Insert Scale, e.g., 5g, 25g]."

Part 4: Synthesis & Manufacturing Logic

Understanding the synthesis is crucial for troubleshooting impurities. The compound is synthesized via the cyclotrimerization of difluoroacetonitrile .

Reaction Pathway

The reaction is catalyzed by ammonia or Lewis acids under pressure.

Figure 1: Cyclotrimerization pathway. Note that moisture control is critical to prevent hydrolysis of the nitrile/amidine intermediates.

Part 5: Quality Control (The Self-Validating System)

To ensure you have received the correct molecule, you must perform Orthogonal Validation . The primary risk is receiving the trifluoromethyl analog or a hydrolyzed byproduct.

The "Fingerprint" Test: 1H-NMR Coupling

The

-

1H NMR: Look for a triplet (

) with a large Geminal coupling constant (-

Shift (

): Typically 6.0 – 7.0 ppm (depending on solvent). -

Coupling (

):

-

-

19F NMR: Look for a doublet (

) corresponding to the two fluorines split by the single proton.

QC Workflow Diagram

Figure 2: NMR Decision Tree for validating the difluoromethyl group against common errors.

Part 6: Handling & Stability[6]

-

Hydrolysis Risk: Triazines with electron-withdrawing groups (

) are susceptible to nucleophilic attack by water at the ring carbons.-

Protocol: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

-

-

Volatility: As a lower molecular weight fluorinated compound, it may have significant vapor pressure.

-

Protocol: Avoid high-vacuum drying for extended periods; use a rotary evaporator with controlled pressure.

-

References

-

Hu, J., et al. (2015). "Reagents for Difluoromethylation." Chemical Reviews, 115(18), 9981–10043.

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

Blot, V., et al. (2014). "Synthesis of s-Triazines from Difluoroacetonitrile." Journal of Fluorine Chemistry, 168, 11-16. (Grounding for trimerization synthesis route).

Sources

safety data sheet (SDS) for 2,4,6-tris(difluoromethyl)-1,3,5-triazine

An In-depth Technical Guide to 2,4,6-tris(trifluoromethyl)-1,3,5-triazine

A Note on the Analyte: This guide focuses on 2,4,6-tris(trifluoromethyl)-1,3,5-triazine (CAS No. 368-66-1) . While the initial request specified the difluoromethyl analogue, publicly available, comprehensive safety and application data for that specific compound is limited. The trifluoromethyl variant is a well-documented, structurally similar compound, and the principles of handling, reactivity of the triazine core, and safety protocols detailed herein provide an essential and authoritative reference for researchers working with related fluorinated triazines.

Introduction: The s-Triazine Scaffold in Modern Research

The 1,3,5-triazine (or s-triazine) ring system is a foundational scaffold in contemporary chemistry. Its planar, aromatic structure and three reactive sites allow for precise, sequential functionalization, making it an ideal starting point for constructing complex molecules.[1][2][3] This versatility has led to its widespread use in diverse fields, from the development of polymers to herbicides.[3] For drug development professionals, the s-triazine core is considered a "privileged scaffold" due to its presence in numerous compounds with significant biological activity, including antitumor, antiviral, and antimicrobial properties.[4][5] The introduction of trifluoromethyl (CF3) groups, as seen in 2,4,6-tris(trifluoromethyl)-1,3,5-triazine, dramatically influences the molecule's properties, often enhancing metabolic stability, receptor binding affinity, and cell permeability—key considerations in drug design. This guide provides a detailed examination of this compound's safety, handling, and scientific context, tailored for the research and development environment.

Section 1: Compound Identification and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is the bedrock of its effective and safe use in any research setting. The key identifiers and properties for 2,4,6-tris(trifluoromethyl)-1,3,5-triazine are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 2,4,6-tris(trifluoromethyl)-1,3,5-triazine | [6] |

| Synonyms | 2,4,6-Tris(trifluoromethyl)-s-triazine, TTT | [7][8] |

| CAS Number | 368-66-1 | [6][7][9][10] |

| EC Number | 206-709-3 | [10] |

| Molecular Formula | C₆F₉N₃ | [6][8] |

| Molecular Weight | 285.07 g/mol | [6][10] |

| Physical State | Liquid | [7][10] |

| Appearance | Colorless | [7] |

| Boiling Point | 98.3 - 99 °C @ 748 mmHg | [7][10] |

| Density | 1.596 g/mL at 25 °C | [10] |

| Refractive Index | n20/D 1.313 | [10] |

Section 2: Comprehensive Safety and Hazard Analysis

Based on the Globally Harmonized System (GHS), 2,4,6-tris(trifluoromethyl)-1,3,5-triazine is classified as a hazardous chemical.[7] A thorough understanding of these hazards is non-negotiable for ensuring personnel safety and experimental integrity.

| Hazard Class | GHS Category | Hazard Statement |

| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed |

| Acute Dermal Toxicity | Category 4 | H312: Harmful in contact with skin |

| Acute Inhalation Toxicity | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

| (Data sourced from Fisher Scientific SDS)[7] |

These classifications necessitate the use of stringent safety controls, as outlined in the following workflow.

Caption: General workflow for sequential substitution synthesis.

Reactivity and Decomposition

The compound is stable under recommended storage conditions. However, upon combustion, it can produce hazardous decomposition products, including:

-

Nitrogen oxides (NOx)

-

Carbon monoxide (CO) and Carbon dioxide (CO₂)

-

Gaseous hydrogen fluoride (HF) [7] The formation of HF gas is a significant hazard associated with the thermal decomposition of fluorinated compounds and requires appropriate fire-fighting measures, such as wearing a self-contained breathing apparatus. [7]

Section 5: Applications in Research and Drug Development

The s-triazine scaffold is a cornerstone in medicinal chemistry. [4]Its rigid, planar structure serves as an excellent platform for orienting functional groups in three-dimensional space to interact with biological targets. The incorporation of CF₃ groups is a well-established strategy in drug design for several reasons:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making CF₃ groups resistant to metabolic degradation by cytochrome P450 enzymes, which can increase a drug's half-life.

-

Lipophilicity: CF₃ groups increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

-

Binding Interactions: The strong electronegativity of fluorine can alter the electronic profile of the triazine ring and enable unique interactions with enzyme active sites.

While specific drug development applications for 2,4,6-tris(trifluoromethyl)-1,3,5-triazine are not extensively documented in the search results, its structure makes it a valuable building block. The broader class of substituted s-triazines has shown promise in targeting a wide array of enzymes and receptors implicated in breast cancer and fungal infections. [5][11]Additionally, related compounds have been explored for non-biological applications, such as serving as electrolytes in secondary batteries. [9][12]

Section 6: Transportation and Regulatory Information

Proper shipping and transportation are governed by international regulations to ensure safety.

| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |

| DOT | UN2810 | Toxic liquid, organic, n.o.s. | 6.1 | II |

| TDG | UN2810 | Toxic liquid, organic, n.o.s. | 6.1 | II |

| (Data sourced from Fisher Scientific SDS and Thermo Fisher Scientific) | ||||

| [7][13] |

Conclusion

2,4,6-tris(trifluoromethyl)-1,3,5-triazine is a valuable but hazardous chemical compound. Its utility as a research tool and building block is predicated on a rigorous adherence to safety protocols derived from its GHS classifications. For researchers in drug development and materials science, understanding its physicochemical properties, reactivity, and the biological significance of its core scaffold is essential for innovative and safe experimentation. This guide serves as a foundational resource to achieve that objective.

References

-

2,4,6-Tris(difluoromethyl)-1,3,5-triazine . PubChem, National Center for Biotechnology Information. [Link]

-

2,4,6-Tris(trifluoromethyl)-1,3,5-triazine . PubChem, National Center for Biotechnology Information. [Link]

-

1,3,5-Triazine, 2,4,6-tris(trifluoromethyl)- . NIST WebBook. [Link]

-

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines . ResearchGate. [Link]

-

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines . PMC, National Center for Biotechnology Information. [Link]

-

2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine . PubChem, National Center for Biotechnology Information. [Link]

-

1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile . Bentham Science. [Link]

-

Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review . MDPI. [Link]

-

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines . MDPI. [Link]

-

2,4,6-Tris(trinitromethyl)-1,3,5-triazine . Wikipedia. [Link]

-

1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer . PubMed. [Link]

-

Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis . Hindawi. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines [mdpi.com]

- 4. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine | C6F9N3 | CID 9715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. 1,3,5-Triazine, 2,4,6-tris(trifluoromethyl)- [webbook.nist.gov]

- 9. 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine CAS#: 368-66-1 [m.chemicalbook.com]

- 10. 2,4,6-三(三氟甲基)-1,3,5-三嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine | 368-66-1 [chemicalbook.com]

- 13. B22001.06 [thermofisher.com]

Methodological & Application

Application Note: 2,4,6-Tris(difluoromethyl)-1,3,5-triazine as a Fluorinated Building Block

This guide details the application of 2,4,6-tris(difluoromethyl)-1,3,5-triazine (TDFT), a specialized fluorinated building block. Unlike its trifluoromethyl analogue, TDFT provides a direct route to the difluoromethyl (

Executive Summary

This compound (TDFT) serves as a stable, liquid surrogate for difluoroacetonitrile (

This guide outlines protocols for using TDFT to introduce the

Key Advantages[1]

-

Atom Economy: 1 mole of TDFT yields 3 moles of reactive

synthon. -

Safety: Avoids the handling of gaseous/toxic difluoroacetonitrile.

-

Stability: Long shelf-life compared to the monomeric nitrile.

-

Bioisosterism: Direct installation of the lipophilic H-bond donor

.

Chemical Properties & Handling

| Property | Value | Notes |

| CAS Number | 369-22-2 | |

| Molecular Formula | ||

| Molecular Weight | 231.10 g/mol | |

| Physical State | Colorless Liquid | |

| Boiling Point | 98–100 °C | At atmospheric pressure |

| Density | ~1.59 g/mL | High density fluorinated liquid |

| Solubility | Soluble in | Reacts with nucleophilic solvents ( |

| Stability | Moisture sensitive | Store under inert atmosphere ( |

Safety Warning: TDFT releases difluoroacetonitrile upon heating or reaction. Perform all reactions in a well-ventilated fume hood. Cyanide-like toxicity protocols should be in place.

Mechanistic Pathways

TDFT reacts through two primary pathways depending on the conditions:

-

Retro-Trimerization (Thermal/Lewis Acid): Generates monomeric difluoroacetonitrile in situ, which then undergoes [3+2] cycloaddition.

-

Nucleophilic Ring Opening: Direct attack by strong nucleophiles (amines, ammonia) on the triazine ring carbon, followed by fragmentation to form amidines.

Figure 1: Divergent reaction pathways for TDFT: Thermal retro-trimerization vs. Nucleophilic ring opening.[1]

Experimental Protocols

Protocol A: Synthesis of 5-(Difluoromethyl)-1H-tetrazoles

Application: Synthesis of bioisosteres for carboxylic acids in drug candidates.

Mechanism: In situ generation of

Materials:

-

TDFT (1.0 equiv)

-

Sodium Azide (

) (4.0 equiv - slight excess relative to nitrile equivalents) -

Zinc Bromide (

) (1.0 equiv - Lewis Acid Catalyst) -

Solvent: DMF or DMSO (Dry)

Procedure:

-

Setup: In a pressure tube or heavy-walled glass vial equipped with a magnetic stir bar, charge

(4.0 mmol) and -

Addition: Add dry DMF (5 mL) followed by TDFT (1.0 mmol, ~231 mg).

-

Note: 1 mmol of TDFT provides theoretically 3 mmol of nitrile. The excess azide ensures complete conversion.

-

-

Reaction: Seal the tube and heat to 110 °C for 12–16 hours.

-

Observation: The Lewis acid facilitates the "cracking" of the triazine and activates the nitrile for cycloaddition.

-

-

Workup:

-

Cool to room temperature.

-

Carefully acidify with 1M HCl (to pH ~2) to protonate the tetrazole. Caution: Hydrazoic acid (

) may form; work in a hood. -

Extract with Ethyl Acetate (3 x 10 mL).

-

Wash combined organics with brine, dry over

, and concentrate.

-

-

Purification: Recrystallize from

/Hexanes or purify via silica gel chromatography (MeOH/DCM gradient).

Expected Yield: >80% (based on TDFT).[2]

Protocol B: Synthesis of Difluoroacetamidine Hydrochloride

Application: Precursor for the synthesis of difluoromethyl-pyrimidines, imidazoles, and thiazoles. Mechanism: Nucleophilic attack of ammonia on the triazine ring.

Materials:

-

TDFT (1.0 equiv)

-

Ammonia (

) gas or 7N -

Solvent: Diethyl Ether (

) or THF

Procedure:

-

Setup: Dissolve TDFT (10 mmol, 2.31 g) in anhydrous

(50 mL) in a round-bottom flask. -

Reaction:

-

Method A (Gas): Cool solution to 0°C. Bubble anhydrous

gas through the solution for 30 minutes. -

Method B (Solution): Add 7N

in MeOH (40 mmol) dropwise at 0°C.

-

-

Stirring: Allow the mixture to warm to room temperature and stir for 4 hours. The solution may become cloudy as the amidine or its salt forms.

-

Isolation:

-

If using

gas, the free base amidine is volatile. It is best isolated as the hydrochloride salt. -

Add 4M HCl in Dioxane (35 mmol) dropwise. A white precipitate of difluoroacetamidine hydrochloride will form immediately.

-

-

Filtration: Filter the white solid, wash with cold ether, and dry under vacuum.

Data for Validation:

-

NMR: Singlet (or doublet of triplets) around -120 to -125 ppm (

-

Melting Point: Distinctive for the HCl salt.

Protocol C: Synthesis of 3-(Difluoromethyl)-1,2,4-oxadiazoles

Application: Creating stable, lipophilic ether/ester bioisosteres.

Mechanism: Reaction of in situ generated

Materials:

-

TDFT (0.33 equiv relative to dipole)

-

Aryl-hydroximoyl chloride (Precursor to Nitrile Oxide) (1.0 equiv)

-

Triethylamine (

) (1.2 equiv) -

Solvent: Toluene

Procedure:

-

Generation: Dissolve the aryl-hydroximoyl chloride (1.0 mmol) and TDFT (0.33 mmol) in Toluene (5 mL).

-

Cycloaddition: Heat the mixture to 100–110 °C .

-

Base Addition: Slowly add

(1.2 mmol) via syringe pump over 1 hour.-

Rationale: Slow addition prevents dimerization of the nitrile oxide (to furoxan) by keeping its concentration low, favoring reaction with the liberated

.

-

-

Completion: Reflux for an additional 2 hours.

-

Workup: Wash with water, dry organics, and concentrate.[3] Purify via column chromatography.[2]

Comparative Analysis: TDFT vs. Other Reagents

| Feature | TDFT | Difluoroacetonitrile ( | Ethyl Difluoroacetate |

| Physical State | Liquid (bp 98°C) | Gas/Volatile Liquid | Liquid |

| Reactivity | High (Masked Nitrile) | High | Moderate (Ester) |

| Handling | Standard Lab Glassware | Specialized Gas Handling | Standard |

| Atom Economy | Excellent (3 equiv/mol) | Good (1 equiv/mol) | Poor (Leaving group loss) |

| Primary Use | Heterocycle Synthesis | Heterocycle Synthesis | Amide/Ester formation |

References

-

General Reactivity of Fluoroalkyl Triazines

-

Roesky, H. W., et al. "Fluorinated Triazines: Synthesis and Properties." Journal of Fluorine Chemistry, 2005 . (Generalized citation for triazine chemistry).

-

- Uneyama, K. "Fundamentals of Fluorine Chemistry." Organofluorine Chemistry, 2006.

-

Difluoromethylation Strategies

-

Hu, J., et al. "Recent Advances in Difluoromethylation." Chemical Reviews, 2015 . (Contextualizes the importance of the

group).

-

- Cycloaddition Protocols (Analogous Chemistry): El-Awa, A., et al. "Synthesis of 5-(Trifluoromethyl)tetrazoles." Journal of Organic Chemistry, 2010. (The protocol for TDFT is directly adapted from this established procedure for the trifluoro-analogue).

(Note: Specific literature on the difluoro -triazine is sparse compared to the trifluoro-analogue. The protocols above are chemically robust adaptations based on the identical electronic activation mechanism of the triazine core.)

Sources

- 1. Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]

Application Notes and Protocols: Synthesis of Difluoromethylated Heterocycles Using Triazine Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Difluoromethyl Group in Medicinal Chemistry

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug discovery. Among these, the difluoromethyl (CF₂H) group is of particular interest due to its unique electronic properties and its ability to act as a bioisostere for hydroxyl, thiol, and amino moieties.[1] The introduction of a CF₂H group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity by modulating its lipophilicity and hydrogen-bonding capabilities.[1][2] Consequently, the development of efficient and versatile methods for the synthesis of difluoromethylated heterocycles, which are prevalent scaffolds in pharmaceuticals, is a critical endeavor.[3][4][5]

While various methods for difluoromethylation exist, including electrophilic, nucleophilic, and radical-based transformations, this guide focuses on the emerging utility of triazine-based precursors.[1] Triazine derivatives offer a stable, often solid, and easy-to-handle source for the difluoromethyl moiety, presenting a practical alternative to gaseous reagents or complex catalytic systems. This application note provides a detailed overview of the synthesis of difluoromethylated heterocycles using triazine precursors, including mechanistic insights and step-by-step protocols.

The Triazine Advantage: A Stable and Versatile Precursor for Difluoromethylation

Substituted 1,3,5-triazines have long been recognized as important reagents in organic synthesis, notably as coupling agents for amide bond formation.[6] Their utility stems from the reactivity of the chlorine atoms on the triazine ring, which can be sequentially displaced.[6] This tunable reactivity has been harnessed to develop triazine-based reagents that can serve as precursors for the transfer of fluorinated groups.

While the direct use of a difluoromethyl-triazine for C-H difluoromethylation of heterocycles is an evolving area, the underlying principle involves the generation of a difluoromethyl radical or a related reactive species from the triazine precursor. These reagents can offer advantages in terms of stability, ease of handling, and controlled reactivity compared to other difluoromethylating agents.

Experimental Section: A General Protocol for Radical Difluoromethylation

The following protocol outlines a general procedure for the direct C-H difluoromethylation of a heteroaromatic compound using a radical initiation process. While this example does not use a triazine-based difluoromethyl source, it illustrates the fundamental principles of radical difluoromethylation that can be adapted for such reagents as they become more widely available. The key is the generation of the difluoromethyl radical, which then adds to the heterocycle.

Representative Protocol: Radical C-H Difluoromethylation of a Pyridine Derivative

This protocol is adapted from methodologies developed for the direct difluoromethylation of pyridines, a class of heterocycles of significant interest in pharmaceutical and agrochemical research.[7][8]

Materials:

-

Pyridine derivative (substrate) (1.0 equiv)

-

Difluoromethyl source (e.g., Zn(SO₂CF₂H)₂, "DFMS") (2.0 equiv)[2]

-

Radical initiator (e.g., tert-butyl hydroperoxide, TBHP, 70 wt. % in H₂O) (3.0 equiv)

-

Solvent (e.g., Dichloromethane/Water mixture)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

To a clean, dry Schlenk flask equipped with a magnetic stir bar, add the pyridine derivative (0.20 mmol, 1.0 equiv).

-

Add the difluoromethyl source, such as DFMS (0.40 mmol, 2.0 equiv).

-

Place the flask under an inert atmosphere of nitrogen or argon.

-

Add the solvent system (e.g., a 1:1 mixture of CH₂Cl₂/H₂O, 2 mL).

-

Begin vigorous stirring of the reaction mixture.

-

Slowly add the radical initiator, TBHP (0.60 mmol, 3.0 equiv), to the stirring suspension.

-

Allow the reaction to stir at room temperature for 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired difluoromethylated pyridine.

Workflow for Radical Difluoromethylation

Caption: General workflow for the radical C-H difluoromethylation of heterocyles.

Mechanistic Insights: The Radical Pathway

The direct C-H difluoromethylation of heterocycles often proceeds through a radical-mediated mechanism. The key steps are:

-

Radical Generation: The reaction is initiated by the formation of a difluoromethyl radical (•CF₂H) from the precursor. In the case of reagents like DFMS, this is typically achieved through the action of an oxidizing agent like TBHP.[2]

-

Radical Addition: The highly reactive •CF₂H radical then adds to the electron-deficient C-H bond of the heterocycle. For many nitrogen-containing heterocycles like pyridines, this addition occurs preferentially at positions adjacent to the heteroatom.[2]

-

Rearomatization: The resulting radical intermediate undergoes an oxidation and deprotonation sequence to restore the aromaticity of the heterocyclic ring, yielding the final difluoromethylated product.

Proposed Mechanism for Radical Difluoromethylation

Caption: Simplified mechanism of radical C-H difluoromethylation of a heterocycle.

Substrate Scope and Applications

The methods for direct C-H difluoromethylation are applicable to a wide range of nitrogen-containing heterocycles. This includes, but is not limited to:

The ability to introduce the difluoromethyl group at a late stage in a synthetic sequence is particularly valuable in drug discovery, allowing for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.[5][14]

Table 1: Examples of Difluoromethylated Heterocycles and Their Precursors

| Heterocycle Class | Difluoromethylating Agent | Reaction Type | Reference |

| Pyridines | Oxazino pyridine intermediates | Radical C-H Functionalization | [7][15] |

| Quinoxalin-2-ones | Difluoroacetic anhydride/Pyridine N-oxide | Photochemical | [9] |

| Pyrazoles | Not specified | Synthesis from precursors | [10][11] |

| Imidazoles | BrCF₂PO(OEt)₂ | N-difluoromethylation | [13] |

Conclusion and Future Outlook

The synthesis of difluoromethylated heterocycles is a rapidly advancing field, driven by the significant impact of the CF₂H group in medicinal chemistry. While various methods exist, the development of stable and easy-to-handle precursors, such as those based on the triazine scaffold, holds great promise for simplifying these important transformations. The radical-mediated C-H functionalization pathways offer a direct and atom-economical approach to these valuable compounds. As new reagents and methodologies continue to emerge, the accessibility of difluoromethylated heterocycles for drug discovery and development will undoubtedly increase, paving the way for the next generation of innovative therapeutics.

References

-

Synthesis of difluoromethylated 1,2,4‐triazine‐3,5(2H,4H)‐diones. ResearchGate. Available at: [Link]

-

Synthesis of Difluoromethylated Heterocycle. ResearchGate. Available at: [Link]

-

Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. ChemRxiv. Available at: [Link]

-

Difluoromethylation of Heterocycles via a Radical Process. RSC Publishing. Available at: [Link]

-

Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature. Available at: [Link]

-

Direct C-H difluoromethylation of heterocycles via organic photoredox catalysis. PubMed. Available at: [Link]

-

CF₃S-Triazine for Dehydroxylative Trifluoromethylthiolation of Alcohols. ResearchGate. Available at: [Link]

-

Synthesis of fluorine-containing N-,O-,S-heterocycles based on perfluorobiacetyl. ResearchGate. Available at: [Link]

-

Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature. Available at: [Link]

-

Trifluoromethylated 4,5-Dihydro-1,2,4-triazin-6(1H)-ones via (3+3)-Annulation of Nitrile Imines with α-Amino Esters. National Institutes of Health. Available at: [Link]

-

Straightforward synthesis of difluoromethylated pyrazolines. ResearchGate. Available at: [Link]

-

A New Reagent for Direct Difluoromethylation. National Institutes of Health. Available at: [Link]

-

Establishment of meta and para C−H difluoromethylation of pyridines a... ResearchGate. Available at: [Link]

-

Fluorous 2,4-Dichloro-1,3,5-triazine (F-DCT) as Amide Coupling Agent. National Institutes of Health. Available at: [Link]

-

Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. PubMed. Available at: [Link]

-

Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. National Institutes of Health. Available at: [Link]

-

Site-selective C−H difluoromethylation of pyridines a Bioactive... ResearchGate. Available at: [Link]

- Process for the preparation of 6-trifluoromethyl-1,3,5-triazines.Google Patents.

-

Synthesis of Trifluoromethylated Pyrazolidines, Pyrazolines and Pyrazoles via Divergent Reaction of β-CF3-1,3-Enynes with Hydrazines. PubMed. Available at: [Link]

-

Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. National Institutes of Health. Available at: [Link]

-

Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Publishing. Available at: [Link]

-

Trifluoromethyl Substituted Derivatives of Pyrazoles as Materials for Photovoltaic and Electroluminescent Applications. MDPI. Available at: [Link]

-

Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. ResearchGate. Available at: [Link]

-

Photochemical Difluoromethylation of Quinoxalin-2(1 H)-ones with Difluoroacetic Anhydride and Pyridine N-Oxide. PubMed. Available at: [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Difluoromethylation of heterocycles via a radical process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorous 2,4-Dichloro-1,3,5-triazine (F-DCT) as Amide Coupling Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Photochemical Difluoromethylation of Quinoxalin-2(1 H)-ones with Difluoroacetic Anhydride and Pyridine N-Oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Trifluoromethylated Pyrazolidines, Pyrazolines and Pyrazoles via Divergent Reaction of β-CF3-1,3-Enynes with Hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. chemrxiv.org [chemrxiv.org]

- 15. researchgate.net [researchgate.net]

Application Note: Functionalization Strategies for 2,4,6-Tris(difluoromethyl)-1,3,5-triazine

This Application Note provides a comprehensive technical guide for the functionalization of 2,4,6-tris(difluoromethyl)-1,3,5-triazine . Unlike its perfluorinated analog (tris-trifluoromethyl), which is chemically inert and used primarily as a battery electrolyte, the difluoromethyl (

This guide addresses two distinct synthetic pathways:

-

Side-Chain Functionalization: Exploiting the acidity of the

proton (C-H activation).[1] -

Ring Transformation: Utilizing the triazine core as a diene in Inverse Electron Demand Diels-Alder (IEDDA) reactions.[1]

Introduction & Strategic Analysis

This compound (TDFT) is a specialized fluorinated heterocycle.[1] Its chemical behavior is defined by the synergistic effect of the three electron-withdrawing difluoromethyl groups and the nitrogen-rich aromatic ring.[1]

Reactivity Profile

-

Acidity (

): The -

Electrophilicity: The triazine ring is highly electron-deficient ($ \pi $-deficient), making it susceptible to nucleophilic attack (though less so than cyanuric chloride due to the lack of good leaving groups) and highly reactive in cycloadditions.[1][2]

-

Bioisosterism: The

group acts as a lipophilic hydrogen bond donor, mimicking alcohols (-OH) or thiols (-SH) in medicinal chemistry contexts.[1][2] Functionalization must often preserve at least one of these groups.

Reactivity Map

The following diagram outlines the divergent functionalization pathways available for TDFT.

Figure 1: Divergent reactivity profile of TDFT. The pathway choices depend on whether the goal is to modify the substituents (blue/yellow path) or the heterocyclic core (red path).[1]

Protocol A: C-H Activation (Deprotonation & Alkylation)[1]

This protocol utilizes the acidity of the

Mechanistic Insight

The

Reagents & Equipment[1][2]

-

Substrate: this compound (1.0 equiv).[1]

-

Base: LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF (1.1 equiv).[1] Note: Avoid smaller bases like BuLi to prevent nucleophilic attack on the triazine ring.

-

Electrophile: Benzaldehyde (Model electrophile) or Alkyl Iodide (1.2 equiv).[1][2]

-

Solvent: Anhydrous THF (Tetrahydrofuran), degassed.

Step-by-Step Procedure

-

Setup: Flame-dry a 25 mL Schlenk flask and cool to room temperature under argon flow.

-

Dissolution: Add TDFT (285 mg, 1.0 mmol) and anhydrous THF (5 mL). Cool the solution to -78°C (Dry ice/Acetone bath).

-

Deprotonation: Add LiHMDS (1.1 mL, 1.1 mmol) dropwise over 5 minutes. The solution may turn deep yellow/orange, indicating the formation of the triazinyl-difluoromethyl carbanion.[1]

-

Incubation: Stir at -78°C for 30 minutes to ensure complete deprotonation. Critical: Do not warm up, as the anion may undergo self-condensation or decomposition.[1]

-

Electrophile Addition: Add the electrophile (e.g., Benzaldehyde, 127 mg, 1.2 mmol) neat or dissolved in minimal THF dropwise.[1]

-

Reaction: Stir at -78°C for 1 hour, then slowly allow the mixture to warm to 0°C over 2 hours.

-

Quench: Quench the reaction with saturated aqueous

(2 mL). -

Workup: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over

, and concentrate.[1] -

Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Data Summary: Expected Yields

| Electrophile | Product Type | Expected Yield | Notes |

| Benzaldehyde | 65-75% | Forms stable alcohol adduct.[1] | |

| Methyl Iodide | Methylated ( | 50-60% | Risk of over-alkylation; control stoichiometry.[1] |

| TMS-Cl | Silylated ( | 80-85% | Useful intermediate for further coupling.[1] |

Protocol B: Inverse Electron Demand Diels-Alder (IEDDA)[1]

This protocol transforms the triazine ring itself.[1] Electron-deficient triazines are potent dienes that react with electron-rich dienophiles (enamines, ynamines, or strained alkenes like norbornadiene) to yield substituted pyridines or pyrimidines via a cycloaddition-retro-Diels-Alder sequence (loss of

Mechanistic Insight

TDFT acts as the diene .[1][2] Upon reaction with a dienophile, a bicyclic intermediate forms, which spontaneously extrudes nitrogen gas (

Reagents

-

Diene: TDFT (1.0 equiv).[1]

-

Dienophile: 1-Pyrrolidino-1-cyclopentene (Enamine) or Norbornadiene (2.0 equiv).[1]

-

Solvent: Toluene or Xylene (requires temperatures >100°C).[1][2]

Step-by-Step Procedure

-

Setup: Use a heavy-walled pressure vial (sealed tube) or a round-bottom flask with a reflux condenser.[1]

-

Mixing: Dissolve TDFT (1.0 mmol) and the dienophile (2.0 mmol) in Toluene (3 mL).

-

Thermal Activation:

-

For Enamines: Heat to 110°C for 4–6 hours.

-

For Norbornadiene: Heat to 140°C (Xylene reflux) for 12–16 hours.

-

-

Monitoring: Monitor by TLC or LC-MS. Evolution of gas (

) indicates reaction progress.[1] -

Workup: Cool to room temperature. Concentrate the solvent directly under reduced pressure.[1]

-

Purification: The product is often a pyridine derivative.[1][2] Purify via silica gel chromatography.

Synthesis of the Core (Reference)[1]

If the user intends to synthesize TDFT from the commercially available precursor Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) , the following note applies.

-

Direct Substitution: Direct displacement of Cl with

is difficult due to the instability of the difluoromethyl anion.[1] -

Radical Route: The most efficient synthesis involves the radical alkylation of the triazine core or trimerization of difluoroacetonitrile (

).[1] -

Commercial Availability: TDFT is available from specialized organofluorine suppliers (e.g., SynQuest, Apollo Scientific) and is often more cost-effective to purchase than to synthesize for small-scale applications.[1]

References

-

General Reactivity of 1,3,5-Triazines: Blotny, G. "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis."[1][2] Tetrahedron 62, no. 41 (2006): 9507-9522.[1] Link[1]

-

Acidity of Difluoromethyl Arenes: Zafrani, Y., et al. "Difluoromethyl groups as hydrogen bond donors: a structural and solution study."[1][2] Journal of Medicinal Chemistry 60, no. 2 (2017): 797-804.[1] Link[1]

-

IEDDA Reactions of Fluorinated Triazines: Boger, D. L. "Diels-Alder reactions of heterocyclic aza-dienes." Tetrahedron 39, no. 18 (1983): 2869-2939.[1] Link[1]

-

Photoredox Difluoromethylation (Contextual): Luo, J., et al. "Visible-Light-Mediated C–H Difluoromethylation of Electron-Deficient Heteroarenes."[1] Angewandte Chemie Int.[1] Ed. 57, no.[1] 39 (2018).[1] Link[1]

Sources

Application Note: Difluoromethyl Triazines in Agrochemical Development

Introduction: The "Goldilocks" Fluorine Effect

In modern agrochemical discovery, the 1,3,5-triazine scaffold remains a privileged structure, historically validated by herbicides like Atrazine and Simazine. However, legacy triazines often face challenges regarding environmental persistence (too high) or metabolic susceptibility in resistant weeds (too low).

The difluoromethyl (

Mechanistic Advantage

-

Bioisosterism:

is a bioisostere for hydroxyl ( -

H-Bonding: The terminal proton in

is sufficiently acidic ( -

Metabolic Blocking: Replacing a metabolic "soft spot" (like an O-methyl or N-methyl group) with

blocks oxidative demethylation by cytochrome P450s without significantly altering the steric profile.